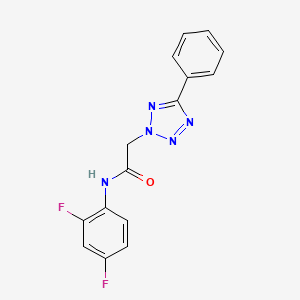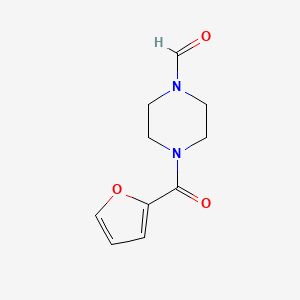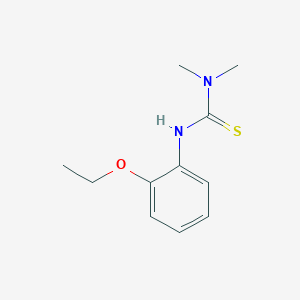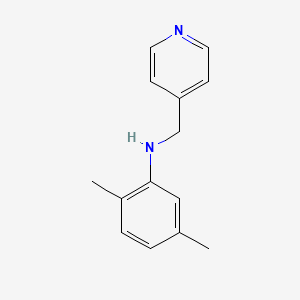
N-(3-fluorophenyl)-2-phenoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-fluorophenyl)-2-phenoxybenzamide, also known as GSK461364, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have potent inhibitory effects on a variety of kinases, making it a promising candidate for the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-phenoxybenzamide involves the inhibition of CDKs and GSK3. CDKs are key regulators of the cell cycle, and their dysregulation has been implicated in the development of cancer. GSK3 is involved in a variety of signaling pathways, including the regulation of glycogen metabolism and the Wnt signaling pathway. Inhibition of GSK3 has been shown to have potential therapeutic applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-fluorophenyl)-2-phenoxybenzamide have been extensively studied in vitro and in vivo. Inhibition of CDKs and GSK3 has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, inhibition of GSK3 has been shown to have neuroprotective effects in animal models of Alzheimer's disease and other neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-fluorophenyl)-2-phenoxybenzamide is its potent inhibitory effects on CDKs and GSK3. This makes it a promising candidate for the treatment of various diseases, including cancer and neurodegenerative disorders. However, one of the limitations of this compound is its potential off-target effects, which may limit its therapeutic potential.
Future Directions
There are several future directions for the study of N-(3-fluorophenyl)-2-phenoxybenzamide. One area of research is the development of more selective inhibitors of CDKs and GSK3. Another area of research is the identification of biomarkers that can be used to predict the response of cancer cells to this compound. Finally, the potential therapeutic applications of N-(3-fluorophenyl)-2-phenoxybenzamide in the treatment of neurodegenerative disorders, such as Alzheimer's disease, warrant further investigation.
Synthesis Methods
The synthesis of N-(3-fluorophenyl)-2-phenoxybenzamide can be achieved through a multi-step process. The first step involves the reaction of 3-fluoroaniline with 2-bromoanisole to produce N-(3-fluorophenyl)-2-methoxybenzamide. This intermediate is then subjected to a Suzuki coupling reaction with phenylboronic acid to yield the final product, N-(3-fluorophenyl)-2-phenoxybenzamide.
Scientific Research Applications
N-(3-fluorophenyl)-2-phenoxybenzamide has been extensively studied for its potential therapeutic applications. This compound has been shown to have potent inhibitory effects on a variety of kinases, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK3). These kinases play important roles in cell cycle regulation and signaling pathways, making them attractive targets for drug development.
properties
IUPAC Name |
N-(3-fluorophenyl)-2-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO2/c20-14-7-6-8-15(13-14)21-19(22)17-11-4-5-12-18(17)23-16-9-2-1-3-10-16/h1-13H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSPHPLSMXJMDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-2-phenoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-{[(4-chlorophenyl)acetyl]amino}phenyl)acetic acid](/img/structure/B5697464.png)
![N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5697465.png)
![4-({[4-(dimethylamino)phenyl]amino}methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5697476.png)


![N-[3-(acetylamino)phenyl]-2-(2-pyridinylthio)acetamide](/img/structure/B5697495.png)
![3-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5697498.png)




